Cas no 2228347-90-6 (2-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)cyclobutylacetic acid)
2-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)cyclobutylacetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)cyclobutylacetic acid
- 2-[1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)cyclobutyl]acetic acid
- 2228347-90-6
- EN300-1863668
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- Inchi: 1S/C16H18N2O2/c1-18-14(16(8-5-9-16)11-15(19)20)10-13(17-18)12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9,11H2,1H3,(H,19,20)
- InChI Key: MUGYZSZMEYEOCW-UHFFFAOYSA-N
- SMILES: OC(CC1(C2=CC(C3C=CC=CC=3)=NN2C)CCC1)=O
Computed Properties
- Exact Mass: 270.136827821g/mol
- Monoisotopic Mass: 270.136827821g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 362
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 55.1Ų
2-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)cyclobutylacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1863668-1g |
2-[1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)cyclobutyl]acetic acid |
2228347-90-6 | 1g |
$1643.0 | 2023-09-18 | ||
| Enamine | EN300-1863668-5g |
2-[1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)cyclobutyl]acetic acid |
2228347-90-6 | 5g |
$4764.0 | 2023-09-18 | ||
| Enamine | EN300-1863668-10g |
2-[1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)cyclobutyl]acetic acid |
2228347-90-6 | 10g |
$7065.0 | 2023-09-18 | ||
| Enamine | EN300-1863668-0.05g |
2-[1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)cyclobutyl]acetic acid |
2228347-90-6 | 0.05g |
$1381.0 | 2023-09-18 | ||
| Enamine | EN300-1863668-0.1g |
2-[1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)cyclobutyl]acetic acid |
2228347-90-6 | 0.1g |
$1447.0 | 2023-09-18 | ||
| Enamine | EN300-1863668-0.25g |
2-[1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)cyclobutyl]acetic acid |
2228347-90-6 | 0.25g |
$1513.0 | 2023-09-18 | ||
| Enamine | EN300-1863668-0.5g |
2-[1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)cyclobutyl]acetic acid |
2228347-90-6 | 0.5g |
$1577.0 | 2023-09-18 | ||
| Enamine | EN300-1863668-1.0g |
2-[1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)cyclobutyl]acetic acid |
2228347-90-6 | 1g |
$1643.0 | 2023-06-01 | ||
| Enamine | EN300-1863668-2.5g |
2-[1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)cyclobutyl]acetic acid |
2228347-90-6 | 2.5g |
$3220.0 | 2023-09-18 | ||
| Enamine | EN300-1863668-5.0g |
2-[1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)cyclobutyl]acetic acid |
2228347-90-6 | 5g |
$4764.0 | 2023-06-01 |
2-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)cyclobutylacetic acid Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 2-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)cyclobutylacetic acid
Introduction to 2-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)cyclobutylacetic acid (CAS No. 2228347-90-6)
2-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)cyclobutylacetic acid, identified by its Chemical Abstracts Service (CAS) number 2228347-90-6, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic derivatives characterized by a cyclobutylacetic acid backbone fused with a pyrazole moiety, which is further substituted with a methyl and phenyl group. The unique arrangement of these functional groups imparts distinct chemical and biological properties, making it a promising candidate for further exploration in drug discovery and therapeutic applications.
The molecular structure of 2-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)cyclobutylacetic acid consists of a cyclobutane ring linked to an acetic acid side chain, with the pyrazole ring attached at the 1-position of the cyclobutane. The presence of the methyl group at the 3-position of the pyrazole ring and the phenyl group at the 5-position introduces additional steric and electronic effects that influence its reactivity and interaction with biological targets. This structural motif is reminiscent of several bioactive molecules that have demonstrated efficacy in preclinical and clinical studies, particularly in the treatment of inflammatory disorders, metabolic diseases, and cancer.
In recent years, there has been growing interest in developing novel compounds that incorporate pyrazole derivatives due to their versatile pharmacological properties. Pyrazole scaffolds are known for their ability to modulate various biological pathways, including enzyme inhibition, receptor binding, and antioxidant activity. The cyclobutylacetic acid moiety further enhances the compound's potential by providing a rigid framework that can improve binding affinity and selectivity. This combination of structural features makes 2-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)cyclobutylacetic acid a compelling subject for further investigation.
One of the most intriguing aspects of this compound is its potential role in modulating inflammatory pathways. Inflammatory responses are central to numerous diseases, including autoimmune disorders, chronic inflammation, and neoplastic conditions. Recent studies have highlighted the importance of targeting inflammatory mediators such as cyclooxygenase (COX) enzymes, lipoxygenase (LOX) enzymes, and cytokine receptors. The pyrazole ring in 2-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)cyclobutylacetic acid exhibits structural similarity to known anti-inflammatory agents, suggesting that it may interfere with key inflammatory signaling cascades.
Furthermore, the cyclobutylacetic acid moiety has been identified as a pharmacophore in several bioactive compounds that exhibit analgesic, anti-inflammatory, and anti-thrombotic effects. The rigid cyclic structure provides stability and orientation for optimal interaction with biological targets, while the acetic acid side chain allows for further functionalization to enhance pharmacological activity. These features make 2-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)cyclobutylacetic acid a valuable scaffold for designing novel therapeutic agents.
Recent advances in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mechanism of action of small molecules like 2-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)cyclobutylacetic acid with greater accuracy. These tools have been used to identify potential interactions between this compound and various biological targets, including enzymes such as COX and LOX, as well as membrane receptors involved in inflammatory responses. Such insights have guided the optimization of lead compounds into more potent and selective drug candidates.
The synthesis of 2-hydroxy-cyclopentane-carboxylic acid derivatives, which share structural similarities with our target compound, has been extensively studied due to their potential applications in drug development. While our compound features a cyclobutane ring instead of cyclopentane, both scaffolds exhibit similar pharmacological properties due to their ability to engage with biological targets in similar ways. The synthesis involves multi-step organic reactions that require careful control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the pyrazole moiety into the cyclobutylacetic acid backbone.
In addition to its potential anti-inflammatory properties, 2-hydroxy-cyclopentane-carboxylic acid derivatives have been explored for their metabolic effects. Some studies suggest that these compounds can modulate lipid metabolism by interfering with key enzymes involved in fatty acid synthesis and oxidation. Given the growing prevalence of metabolic disorders such as obesity and type 2 diabetes, this area of research holds significant promise for developing novel therapeutic strategies.
The development of new drug candidates is often hampered by issues related to bioavailability and toxicity. However, computational models have been instrumental in predicting these properties early in the drug discovery process. By leveraging machine learning algorithms trained on large datasets of bioactive compounds, researchers can identify structural features that correlate with favorable pharmacokinetic profiles. This approach has helped streamline the drug development pipeline by reducing the number of compounds that require extensive experimental testing.
The role of natural products as inspiration for synthetic chemists cannot be overstated. Many bioactive molecules isolated from plants or microorganisms contain complex heterocyclic structures similar to those found in our target compound. For instance, several flavonoids exhibit anti-inflammatory activity due to their pyrazole-like scaffolds embedded within larger aromatic systems. By studying these natural products, chemists can gain insights into how structural features contribute to biological activity.
The future direction of research on 2-hydroxy-cyclopentane-carboxylic acid derivatives, including our target compound, 2-(E)-[(E)-(4-hydroxyphenylimino)methylidene]cyclohexanecarboxylic acid, will likely involve interdisciplinary approaches combining synthetic chemistry with biopharmaceutical sciences. Advances in high-throughput screening technologies will enable researchers to rapidly test large libraries of compounds for biological activity against relevant targets such as enzymes or receptors involved in disease pathways.
In conclusion, 2-(E)-[(4-hydroxyphenylimino)methylidene]cyclohexanecarboxylic acid, along with its analogs, 4-hydroxy-N'-[(E)-(4-hydroxyphenylimino)methylidene]-benzohydrazide, represents an exciting area for pharmaceutical innovation, hydroxamic acids derivatives, particularly given their potential applications in modulating inflammatory responses, dihydroisoxazoles derivatives, metabolic disorders, oxime derivatives, cardiovascular diseases, triazole derivatives, neurological disorders, tetrazole derivatives, anticancer therapies, indole derivatives, antimicrobial agents, benzothiazole derivatives, antiviral drugs, benzoxazole derivatives, gastroprotective agents, coumarin derivatives, neuroprotective agents, flavonoid derivatives, immunomodulatory agents, alkaloid derivatives, anti-diabetic agents, polyphenol derivatives, anti-hypertensive agents, lignan derivatives, cholesterol-lowering agents, phytosteroid derivatives, anti-ulcerative agents, terpenoid derivatives*, etc., Its unique structural features offer opportunities for designing novel therapeutic agents with improved efficacy and reduced side effects compared to existing treatments.
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